molecular formula C18H24N4O2 B2812379 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide CAS No. 2034297-90-8

2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide

Cat. No.: B2812379
CAS No.: 2034297-90-8
M. Wt: 328.416
InChI Key: NIWNKQZZIOUCSO-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is a complex organic compound that features a cyclopentyloxy group, a pyrazolyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide typically involves multiple steps:

    Formation of the pyrazolyl intermediate: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group.

    Cyclopentyloxy group introduction: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where a cyclopentanol derivative reacts with a suitable leaving group.

    Coupling with isonicotinamide: The final step involves coupling the pyrazolyl intermediate with isonicotinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazolyl or cyclopentyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
  • 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pyridine-3-carboxamide

Uniqueness

2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which can confer specific binding properties and biological activity. This distinguishes it from similar compounds that might lack this functional group or have different substituents.

Properties

IUPAC Name

2-cyclopentyloxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-11-14(2)22(21-13)10-9-20-18(23)15-7-8-19-17(12-15)24-16-5-3-4-6-16/h7-8,11-12,16H,3-6,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWNKQZZIOUCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=NC=C2)OC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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